1-(Aminomethyl)-5-fluoronaphthalene
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Overview
Description
1-(Aminomethyl)-5-fluoronaphthalene is an organic compound characterized by the presence of a fluorine atom and an aminomethyl group attached to a naphthalene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-fluoronaphthalene can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the reaction of 1-fluoronaphthalene with an amine source under specific conditions to introduce the aminomethyl group.
Reductive Amination: This method involves the reaction of 1-fluoronaphthalene with an aldehyde or ketone followed by reduction to introduce the aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of aminomethylated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced aminomethylated naphthalenes.
Substitution: Halogenated and alkylated naphthalenes.
Scientific Research Applications
1-(Aminomethyl)-5-fluoronaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-5-fluoronaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(Aminomethyl)-5-fluoronaphthalene is compared with other similar compounds to highlight its uniqueness:
1-(Aminomethyl)-2-fluoronaphthalene: Similar structure but different position of the fluorine atom.
1-(Aminomethyl)-3-fluoronaphthalene: Another positional isomer with distinct chemical properties.
1-(Aminomethyl)-4-fluoronaphthalene: Similar to the compound but with a different fluorine position.
These compounds share structural similarities but exhibit different reactivity and biological activities due to the position of the fluorine atom.
Properties
IUPAC Name |
(5-fluoronaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUIOSRMBMULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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